Cas no 20218-55-7 ((S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine)

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine is a chiral amine derivative featuring a naphthyl substituent, commonly employed as a resolving agent or chiral auxiliary in asymmetric synthesis. Its rigid naphthalene ring enhances stereoselectivity, making it valuable for enantiomeric resolution and catalytic applications. The methyl group on the nitrogen improves solubility in organic solvents while maintaining reactivity. This compound is particularly useful in the preparation of enantiopure pharmaceuticals and fine chemicals due to its high optical purity and stability under various reaction conditions. Its structural properties also facilitate the formation of diastereomeric complexes, aiding in the separation of racemic mixtures.
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine structure
20218-55-7 structure
Product Name:(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
CAS No:20218-55-7
MF:C13H15N
MW:185.264903306961
CID:253418
PubChem ID:16213038
Update Time:2025-06-22

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanamine,N,a-dimethyl-, (aS)-
    • (S)-(-)-N-METHYL-1-(1-NAPHTHYL)ETHYLAMINE
    • (S)-(?)-N-Methyl-1-(1-naphthyl)ethylamine
    • (S)-n-methyl-1-(1-naphthyl)ethylamine
    • (S)-N-methyl-N-1-(1-naphthyl)ethyl amine
    • 461482_ALDRICH
    • AC1Q3XJG
    • AG-E-48016
    • CTK4E3580
    • KB-05642
    • N-Methyl-1-(1-naphthyl)-ethylamine
    • N-methyl-1-(naphthalen-1-yl)ethanamine
    • N-methyl-1-(naphthyl)ethylamine
    • N-methyl-N-[1-(1-naphthyl)ethyl]amine
    • SureCN1252229
    • (1S)-N-methyl-1-naphthalen-1-ylethanamine
    • methyl[(1S)-1-(naphthalen-1-yl)ethyl]amine
    • 1-Naphthalenemethanamine, N,alpha-dimethyl-, (alphaS)-
    • SCHEMBL1252229
    • 20218-55-7
    • (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine, 97%
    • (S)-N-Methyl-1-(naphthalen-1-yl)ethanamine
    • AKOS015894760
    • (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine
    • DTXSID00583767
    • EN300-2621905
    • J-013127
    • (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
    • MDL: MFCD00137642
    • Inchi: 1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m0/s1
    • InChI Key: YYETYHLXPGYQPZ-JTQLQIEISA-N
    • SMILES: N(C)[C@@H](C)C1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 185.12055
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.04 g/mL at 25 °C(lit.)
  • Boiling Point: 203 °C(lit.)
  • Flash Point: 113 °C
  • Refractive Index: n20/D 1.605(lit.)
  • PSA: 12.03
  • LogP: 3.51110
  • Solubility: Not determined

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine Pricemore >>

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